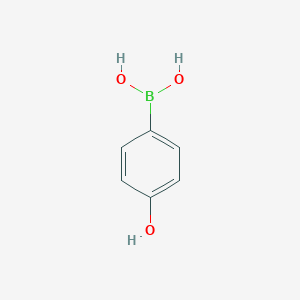

4-Hydroxyphenylboronic acid

Beschreibung

Overview of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids, organic compounds derived from boric acid featuring a carbon-boron bond, are a cornerstone of modern organic synthesis. wikipedia.org Their popularity stems from several advantageous characteristics, including general stability to air and moisture, low toxicity, and the commercial availability of a wide array of derivatives. nih.gov These compounds are most renowned for their role as key coupling partners in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is arguably the most prominent application of arylboronic acids, enabling the synthesis of complex biaryl structures. wikipedia.orgtcichemicals.com Beyond this, arylboronic acids are instrumental in other significant transformations like the Chan-Lam coupling, which forges carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgwikipedia.org Their utility extends into materials science and medicinal chemistry, where they serve as indispensable precursors for a wide range of functional molecules. nih.gov

Historical Context of 4-Hydroxyphenylboronic Acid in Synthetic Development

The rise of this compound is intrinsically linked to the development and popularization of palladium-catalyzed cross-coupling reactions first reported in 1979. nih.gov As the scope and utility of these reactions expanded, so did the demand for functionalized boronic acids that could serve as versatile building blocks. The presence of a hydroxyl group on the phenyl ring made this compound a particularly attractive reagent for introducing a phenol (B47542) moiety into complex molecules.

Early synthetic routes often involved multi-step processes, such as those starting from 4-bromophenol (B116583), which required protection of the reactive hydroxyl group, formation of a Grignard reagent, and subsequent reaction with a borate (B1201080) ester. google.com More recent decades have seen the development of more streamlined and efficient synthetic protocols. The escalating importance of this compound is evidenced by the more than 1,500 patents involving this compound filed over the past decade, highlighting its widespread adoption in next-generation molecular development. datavagyanik.com

Significance and Research Trajectory of this compound in Interdisciplinary Science

The significance of this compound has transcended traditional organic synthesis, making a substantial impact on numerous interdisciplinary fields. Its trajectory is marked by an expanding range of applications, driven by its unique ability to act as a versatile synthetic intermediate.

Pharmaceuticals: This sector represents the largest consumer of this compound, accounting for over 55% of global demand. datavagyanik.com It is an indispensable intermediate in the synthesis of innovative drugs, particularly kinase inhibitors for cancer therapy. datavagyanik.com

Materials Science: The compound is increasingly used in the design of functional polymers, hydrogels, and smart materials for electronics, such as conductive films and sensors. datavagyanik.comchemimpex.com The global market for smart polymers is growing, which in turn fuels the demand for this boronic acid. datavagyanik.com

Agrochemicals: It is used to design more selective and biodegradable pest control agents. datavagyanik.com

Diagnostics: The ability of the boronic acid group to reversibly bind with diols is exploited in the development of advanced biosensors. wikipedia.org

The global research and development landscape, with pharmaceutical R&D spending surpassing $240 billion in 2024, continues to drive the demand and exploration of new applications for this compound. datavagyanik.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQUVGFTILYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370250 | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71597-85-8 | |

| Record name | (4-Hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71597-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Strategies for 4 Hydroxyphenylboronic Acid

Established Synthetic Pathways for 4-Hydroxyphenylboronic Acid

The preparation of this compound can be achieved through several established synthetic routes, with Grignard reagent-mediated approaches and palladium-catalyzed coupling reactions being among the most prominent.

Grignard Reagent-Mediated Approaches to this compound Synthesis

A classical and effective method for synthesizing this compound involves the use of a Grignard reagent. This multi-step process typically begins with the protection of the reactive hydroxyl group of a starting material like 4-bromophenol (B116583). google.com Common protecting groups include tert-butyldimethylsilyl (TBDMS), tert-Butoxycarbonyl (BOC), or benzyl (B1604629) groups. google.com

The protection strategy is crucial to prevent the acidic proton of the hydroxyl group from quenching the highly reactive Grignard reagent that is formed subsequently. For instance, 4-bromophenol can be reacted with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield the protected intermediate, 1-bromo-4-[(1,1-dimethylethyl)dimethylsiloxy]benzene. guidechem.com

Following the protection, the aryl bromide is treated with magnesium turnings in an appropriate solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. google.comguidechem.com This organomagnesium intermediate is then reacted with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. google.comsmolecule.com The final step involves the acidic hydrolysis of the resulting boronic ester to cleave both the protecting group and the borate ester, yielding this compound. google.com A reported yield for a synthesis route employing a tert-butyldimethylsilyl protecting group, Grignard formation, and reaction with trimethyl borate followed by acidolysis is 68%. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |

| 4-Bromophenol | 1. tert-Butyldimethylsilyl chloride, Triethylamine, DMAP2. Magnesium turnings, THF3. Trimethyl borate4. Acid | 1-Bromo-4-[(1,1-dimethylethyl)dimethylsiloxy]benzene | This compound | 68% google.com |

Palladium-Catalyzed Coupling Reactions in this compound Preparation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent another powerful strategy for the synthesis of this compound. lookchem.comchemicalbook.comscientificlabs.co.uk This approach typically involves the reaction of an aryl halide, such as 4-bromophenol or 4-iodophenol, with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. google.com

A common diboron reagent used in this transformation is bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex, which can be generated in situ from a palladium source like Pd(PPh₃)₄ and a suitable ligand. researchgate.net The presence of a base, such as potassium acetate (B1210297) or sodium carbonate, is essential for the catalytic cycle. researchgate.net The reaction is typically carried out in a solvent system like dioxane and water. researchgate.net This method offers the advantage of often proceeding under milder conditions than Grignard-based syntheses and can exhibit broad functional group tolerance. merckmillipore.com The resulting product is often the pinacol (B44631) ester of this compound, which can then be hydrolyzed to the free boronic acid if desired.

Advanced Derivatization and Functionalization Techniques

The inherent reactivity of this compound allows for a wide range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of analogues with tailored properties.

Synthesis of this compound Pinacol Ester and Related Boronic Esters

Boronic esters, particularly the pinacol ester of this compound, are valuable derivatives that offer enhanced stability and solubility in organic solvents compared to the parent boronic acid. pubcompare.airsc.org These esters are widely used in Suzuki-Miyaura cross-coupling reactions. chemicalbook.com

The synthesis of this compound pinacol ester can be achieved directly from this compound by reaction with pinacol. This esterification is typically an equilibrium process, and the removal of water can drive the reaction to completion. Alternatively, as mentioned previously, the pinacol ester can be synthesized directly via palladium-catalyzed borylation of 4-halophenols with bis(pinacolato)diboron. ambeed.com These boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, offer advantages in iterative cross-coupling reactions due to their stability and controlled deprotection under mild basic conditions. merckmillipore.com

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Key Features |

| This compound pinacol ester | 269409-70-3 chemicalbook.com | C₁₂H₁₇BO₃ ambeed.com | 220.07 g/mol ambeed.com | Enhanced stability, solubility in organic solvents, widely used in Suzuki coupling. pubcompare.aichemicalbook.com |

Introduction of Halogenated Analogues (e.g., 3-Chloro-4-hydroxyphenylboronic acid, 3-Fluoro-4-hydroxyphenylboronic acid)

The introduction of halogen atoms onto the phenyl ring of this compound can significantly modulate its electronic properties and biological activity. This has led to the synthesis and utilization of various halogenated analogues in medicinal chemistry and materials science. chemimpex.com

The synthesis of these halogenated derivatives typically starts from the corresponding halogenated phenol (B47542). For example, 3-chloro-4-hydroxyphenylboronic acid and 3-fluoro-4-hydroxyphenylboronic acid can be prepared from 3-chlorophenol (B135607) and 3-fluorophenol, respectively, using the synthetic methodologies described earlier, such as ortho-lithiation followed by borylation or palladium-catalyzed borylation of a halogenated precursor. These compounds serve as important building blocks for creating more complex molecules. chemimpex.com For instance, 3-fluoro-4-hydroxyphenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions to construct complex organic frameworks. chemimpex.com

| Halogenated Analogue | CAS Number | Molecular Formula |

| 3-Chloro-4-hydroxyphenylboronic acid | 182344-13-4 sigmaaldrich.com | C₆H₆BClO₃ sigmaaldrich.com |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 tcichemicals.com | C₆H₆BFO₃ thermofisher.com |

Strategies for Modifying the Hydroxyl and Boronic Acid Moieties

Both the hydroxyl and boronic acid groups of this compound are amenable to a variety of chemical transformations, allowing for extensive structural modifications.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can undergo a range of reactions typical for phenols. It can be alkylated to form ethers or acylated to form esters. These modifications can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities. nih.gov For instance, converting the hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), facilitates nucleophilic substitution reactions at the phenolic position. libretexts.orglibretexts.org

Modification of the Boronic Acid Moiety: The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property exploited in the design of sensors. chemimpex.com It can also be converted into other boron-containing functional groups. For example, reaction with pinacol yields the stable pinacol ester, as discussed previously. pubcompare.ai Boronic acids can also form boroxines, which are cyclic anhydrides, through a dehydration process. nih.gov Furthermore, the boronic acid group can be transformed into a trifluoroborate salt (e.g., potassium aryltrifluoroborate) by treatment with KHF₂. These trifluoroborate salts often exhibit enhanced stability compared to the corresponding boronic acids. rsc.org

Reaction Mechanisms and Catalysis Involving 4 Hydroxyphenylboronic Acid

Mechanistic Investigations of Cross-Coupling Reactions

4-Hydroxyphenylboronic acid is a key reactant in several palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in organic synthesis. lookchem.com These reactions are pivotal in the production of complex organic molecules, including pharmaceuticals and advanced materials. lookchem.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide. yonedalabs.comwikipedia.org First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most prevalent methods in synthetic organic chemistry due to its versatility. yonedalabs.comwikipedia.org

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is often facilitated by a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org

Optimizing reaction conditions is critical for achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. numberanalytics.com Key parameters that are often adjusted include the solvent, temperature, catalyst loading, and the choice of base. numberanalytics.comvu.nl

Solvent: The choice of solvent can significantly affect the reaction rate and yield. numberanalytics.com Common solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), and dioxane, often with the addition of water. yonedalabs.comnumberanalytics.com For instance, a mixture of toluene and water has been shown to increase the reaction rate significantly compared to using toluene alone. numberanalytics.com In one study, the coupling of an aryl bromide with this compound was optimized by varying the solvent, with a mixture of THF and water proving effective. researchgate.net

Temperature: Increasing the reaction temperature generally enhances the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions and reduced selectivity. numberanalytics.com Optimization studies have explored a range of temperatures, often between 30°C and 110°C, to find the optimal balance for a specific reaction. nih.govacs.org

Catalysts: The selection of the palladium catalyst and associated ligands is crucial. yonedalabs.com Catalyst loading is also an important variable, with studies investigating ranges from 0.5 to 2.5 mol%. nih.govacs.org

Bases: A base is typically required to activate the boronic acid for transmetalation. wikipedia.org Common bases include carbonates (e.g., K₂CO₃), phosphates, and hydroxides. yonedalabs.comresearchgate.net The choice and concentration of the base can influence the reaction outcome. researchgate.net

A study on the synthesis of bisphenol neolignans through the coupling of an aryl bromide with this compound provides a concrete example of parameter optimization. The reaction conditions were systematically varied, including the solvent, temperature, and concentration, to maximize the yield of the desired product. researchgate.net

| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Toluene/H₂O | 80 | - | numberanalytics.com |

| 2 | THF/H₂O | 67 | Varies | researchgate.net |

| 3 | 1,4-Dioxane/H₂O | 100 | - | acs.org |

Palladium catalysts are central to the Suzuki-Miyaura coupling. yonedalabs.com The active catalyst is a palladium(0) species, which can be generated in situ from palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or derived from stable Pd(0) sources such as Pd(PPh₃)₄. libretexts.org

Ligands play a multifaceted role in the catalytic cycle. yonedalabs.com They stabilize the palladium(0) species, prevent the formation of inactive palladium black, and modulate the electronic and steric properties of the metal center. yonedalabs.com The choice of ligand can significantly impact the reaction's efficiency and selectivity. numberanalytics.com

Commonly used ligands include:

Phosphine (B1218219) Ligands: These are the most widely used class of ligands. libretexts.org Buchwald's dialkylbiaryl phosphine ligands, such as XPhos, are known for being electron-rich and bulky, which facilitates both the oxidative addition and reductive elimination steps. libretexts.orgnih.gov Other examples include triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: These have emerged as a powerful class of ligands, often used in PEPPSI-type precatalysts. yonedalabs.com

Precatalysts are stable palladium(II) complexes that are readily converted to the active palladium(0) catalyst under the reaction conditions. yonedalabs.com Buchwald precatalysts (G2, G3, G4) and palladacycles are popular choices that offer advantages like thermal stability and air/water insensitivity. yonedalabs.comlibretexts.org

| Catalyst/Precatalyst | Ligand | Typical Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | dppf | In situ catalyst generation for coupling with this compound | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Commonly used Pd(0) source | |

| XPhos-Pd-G3 | XPhos | Buchwald precatalyst for challenging couplings | acs.org |

| PdCl₂(XPhos)₂ | XPhos | Precatalyst for coupling aryl sulfonates | nih.gov |

This compound is also utilized in other important palladium-catalyzed reactions. lookchem.comsigmaaldrich.com

Stille Coupling: This reaction forms carbon-carbon bonds by coupling an organotin compound with an organohalide. organic-chemistry.org While boronic acids are characteristic of the Suzuki reaction, some sources mention their relevance in the context of Stille coupling, likely due to the similar mechanistic principles and the broad utility of cross-coupling chemistry. lookchem.comorganic-chemistry.orgcymitquimica.com

Palladium-Catalyzed Aminocarbonylation: This process introduces both a carbonyl group and an amino group in a single step, providing a route to amides. lookchem.com The use of this compound as a reactant in these reactions highlights its versatility in constructing complex organic structures. lookchem.comsigmaaldrich.com

This compound participates in aerobic oxidative cross-coupling reactions. sigmaaldrich.com One notable example is the Cu₂O-catalyzed aerobic oxidative cross-coupling of tetrazoles. sigmaaldrich.comalfa-chemistry.com In some cases, palladium-catalyzed domino reactions involving a Suzuki-Miyaura coupling followed by an oxidative lactonization can occur under aerobic conditions in water. researchgate.net

Suzuki-Miyaura Coupling Reactions Utilizing this compound

Protodeboronation Mechanisms and Control

Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is often an undesired side reaction in cross-coupling chemistry as it consumes the boronic acid reagent. wikipedia.orged.ac.uk The tendency for protodeboronation is influenced by factors such as the reaction conditions and the structure of the boronic acid itself. wikipedia.org

Mechanistic studies have shown that protodeboronation can proceed through different pathways, often dependent on the pH of the reaction medium. wikipedia.org Both acid-catalyzed and base-catalyzed mechanisms have been identified. wikipedia.org For instance, a facile acid-promoted protodeboronation of arylboronic acids, including this compound, has been described, proceeding in the absence of metal catalysts. rsc.orgrsc.org This process is thought to occur via an intermolecular metathesis through a four-membered ring transition state. rsc.orgrsc.org

Controlling protodeboronation is crucial for maximizing the efficiency of cross-coupling reactions. Strategies to mitigate this side reaction include:

Careful selection of reaction conditions: Optimizing the base, solvent, and temperature can minimize the rate of protodeboronation.

Use of boronic esters: Boronic esters, such as the pinacol (B44631) ester of this compound, can exhibit different stability profiles and may be less prone to protodeboronation under certain conditions. researchgate.netmerckmillipore.com However, the hydrolysis of the ester back to the boronic acid can still lead to protodeboronation. ed.ac.uk

Slow-release strategies: Using reagents like trifluoroborates or MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing side reactions. ed.ac.uk

Acid-Promoted Metal-Free Protodeboronation of Arylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond to be replaced by a carbon-hydrogen bond, is a significant reaction in organic chemistry. wikipedia.org While often considered an undesirable side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, it can also be harnessed for specific synthetic purposes. wikipedia.orgsemanticscholar.org A noteworthy advancement in this area is the development of acid-promoted, metal-free protodeboronation of arylboronic acids. semanticscholar.orgrsc.org This method offers a greener alternative to traditional deboronation techniques that often require harsh conditions or metal catalysts. semanticscholar.org

The reaction proceeds for a variety of arylboronic acids, including those with both electron-donating and electron-withdrawing groups, and typically provides good to excellent yields under an air atmosphere. semanticscholar.orgrsc.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the acid-promoted protodeboronation of arylboronic acids occurs through an intermolecular metathesis involving a four-membered ring transition state. semanticscholar.orgrsc.orgrsc.org In this process, the arylboronic acid reacts directly with an acid, such as acetic acid, to form the corresponding arene. semanticscholar.org

This metal-free approach is particularly valuable when the substituents on the arylboronic acid are sensitive to the alkaline conditions often employed in other methods. rsc.org The deliberate removal of the boronic acid group, which can act as a blocking or directing group, highlights the synthetic utility of protodeboronation. semanticscholar.orgrsc.org

Influence of Substituents on Protodeboronation Pathways

The susceptibility of an arylboronic acid to undergo protodeboronation is highly dependent on the nature and position of substituents on the aromatic ring. wikipedia.org Both electron-donating and electron-withdrawing groups can be tolerated in acid-promoted protodeboronation. semanticscholar.orgrsc.org However, the electronic properties of these substituents play a crucial role in the reaction's kinetics and mechanism.

Under basic conditions, the influence of substituents becomes particularly complex. For instance, studies on polyfluorophenylboronic acids have shown that the rate of protodeboronation is significantly affected by the position of the fluorine atoms. acs.org While a fluorine substituent at the meta position tends to retard the reaction, those at the ortho or para positions accelerate it. acs.org This has been partly attributed to electrostatic repulsion in the case of ortho-substituents. acs.org

Interestingly, a direct correlation between the Lewis acidity of arylboronic acids and their protodeboronation rates does not always exist, especially with ortho-substituted compounds. acs.orgcore.ac.uk For example, 3,5-dinitrophenylboronic acid is significantly more stable towards protodeboronation than tetra- and penta-fluorophenylboronic acids, despite having a similar pKa. core.ac.uk This indicates that factors beyond simple electronic effects, such as intramolecular interactions and the stability of intermediates, play a critical role in determining the protodeboronation pathway. acs.org In some cases, particularly with highly electron-deficient arylboronic acids, the mechanism can shift from a concerted proton transfer to one involving the liberation of a transient aryl anion. acs.orgacs.org

Table 1: Effect of Substituents on Protodeboronation

| Substituent Type | Position | Influence on Protodeboronation Rate (General Trend) |

| Electron-donating | Ortho, Para | Generally accelerates |

| Electron-withdrawing | Ortho, Para | Can accelerate, but mechanism may change |

| Electron-withdrawing | Meta | Generally retards |

Strategies for Attenuating Protodeboronation as a Side Reaction

Given that protodeboronation is often an unwanted side reaction in Suzuki-Miyaura cross-coupling, various strategies have been devised to minimize its occurrence. wikipedia.orgbris.ac.uk A primary approach involves catalyst design and optimization to achieve rapid catalytic turnover, thus favoring the desired cross-coupling reaction over the slower protodeboronation pathway. wikipedia.org The use of metal additives, such as copper and silver, has also been shown to accelerate cross-coupling reactions. wikipedia.orgnih.gov

Another effective strategy is the "slow-release" of the boronic acid. bris.ac.uk This involves using masked forms of the boronic acid, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates. wikipedia.orgnih.gov These compounds are more stable under the reaction conditions and slowly release the active boronic acid, keeping its concentration low and thereby reducing the likelihood of side reactions. wikipedia.orgbris.ac.uk

The use of strictly anhydrous reaction conditions can also suppress protodeboronation pathways. nih.gov For heteroarylboronic acids, which are particularly prone to protodeboronation, specific strategies have been developed. These include using a super-stoichiometric amount of the boronic acid, though this is not atom-economical. nih.gov More practical methods involve the use of additives like trimethyl borate (B1201080), which can solubilize boronate complexes and buffer the reaction medium. nih.gov Furthermore, understanding the speciation of boronic acids in solution is crucial; for instance, adjusting the pH away from the point where a reactive zwitterionic species forms can attenuate protodeboronation. wikipedia.org

Table 2: Strategies to Mitigate Protodeboronation

| Strategy | Description |

| Catalyst Optimization | Designing highly active catalysts to accelerate the desired cross-coupling reaction. wikipedia.org |

| Metal Additives | Using additives like copper or silver to enhance the rate of the primary reaction. wikipedia.orgnih.gov |

| Slow-Release | Employing stable precursors like MIDA boronates that slowly release the boronic acid. wikipedia.orgbris.ac.uk |

| Anhydrous Conditions | Minimizing the presence of water to disfavor the hydrolysis-dependent protodeboronation. nih.gov |

| pH Control | Adjusting the pH to avoid the formation of highly reactive boronic acid species. wikipedia.org |

Boronic Acid Catalysis (BAC) Mechanisms

Beyond their role as reagents in cross-coupling reactions, boronic acids, including this compound, are emerging as versatile catalysts in their own right. researchgate.netrsc.org Boronic acid catalysis (BAC) leverages the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, enabling both electrophilic and nucleophilic activation modes under mild conditions. researchgate.netrsc.orgresearchgate.net

Electrophilic Activation in Organic Reactions

In the realm of electrophilic activation, boronic acid catalysts can activate carboxylic acids and alcohols. researchgate.netrsc.org This activation facilitates a range of transformations, such as the formation of amides from carboxylic acids and amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids. researchgate.netrsc.orgresearchgate.net When alcohols are activated by boronic acid catalysts, carbocation intermediates can be formed. researchgate.netrsc.org These intermediates can then be trapped by nucleophiles in reactions like Friedel-Crafts-type alkylations. researchgate.netrsc.orgacs.org

The efficiency of electrophilic activation is often dependent on the Lewis acidity of the boronic acid catalyst. nih.gov Highly electron-deficient arylboronic acids, for example, are particularly effective. nih.gov The mechanism typically involves the boronic acid acting as a Lewis acid, coordinating to the hydroxyl group of the substrate and increasing its electrophilicity. researchgate.net This approach offers a significant advantage in terms of atom economy by avoiding the need for stoichiometric activation of hydroxyl groups into leaving groups like halides or sulfonates. researchgate.netrsc.org

Nucleophilic Character Enhancement of Diols and Saccharides

Boronic acids can also enhance the nucleophilic character of certain substrates, particularly diols and saccharides. researchgate.netrsc.org This mode of activation involves the formation of a tetrahedral boronate adduct between the boronic acid and the diol. researchgate.netrsc.orgresearchgate.net This adduct formation increases the electron density on the oxygen atoms of the diol, thereby enhancing their nucleophilicity towards electrophiles. researchgate.netrsc.org

This principle has been successfully applied in the site-selective acylation of unprotected carbohydrates. acs.org For instance, an organoboronic acid catalyst containing a Lewis basic imidazole (B134444) moiety can selectively activate cis-vicinal diols in hexapyranosides, leading to acylation at the equatorial position with high selectivity. acs.org This represents a significant advance in carbohydrate chemistry, where selective functionalization is often a major challenge. scholaris.ca The formation of these tetracoordinate adducts is a key step, rendering the boron-bound alkoxide groups more nucleophilic. scholaris.ca

Supramolecular Chemistry and Crystal Engineering with 4 Hydroxyphenylboronic Acid

Hydrogen Bonding Interactions in 4-Hydroxyphenylboronic Acid Systems

This compound (4HPBA) is a versatile molecule in supramolecular chemistry and crystal engineering, largely due to its capacity for forming diverse and robust hydrogen bonding networks. The presence of both a boronic acid group [-B(OH)₂] and a phenolic hydroxyl group (-OH) on the same phenyl ring allows for a rich variety of intermolecular interactions.

Formation of O-H⋯N Hydrogen Bonds with Aza Donors

A significant aspect of the supramolecular chemistry of 4HPBA is its interaction with aza-donor compounds, which are organic molecules containing nitrogen atoms that can act as hydrogen bond acceptors. The acidic protons of both the boronic acid and phenolic groups of 4HPBA readily form strong O-H⋯N hydrogen bonds with the nitrogen atoms of these aza donors. researchgate.net This interaction is a cornerstone in the design and synthesis of co-crystals involving 4HPBA.

Studies have shown that the boronic acid group is a potent hydrogen bond donor, capable of forming strong intermolecular interactions with various co-crystal formers, including those with aza-donors. researchgate.netdiva-portal.org The flexibility of the boronic acid group allows it to adopt different conformations to optimize hydrogen bonding with complementary co-crystal formers. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the lattice energies of co-crystals formed between 4HPBA and different aza donors, providing insights into the stability and nature of these O-H⋯N interactions. researchgate.netdiva-portal.org

The formation of these heteromeric interactions is a key factor in the assembly of specific supramolecular architectures. The predictability of these interactions is, however, complicated by the competitive nature of the boronic acid and phenolic hydroxyl groups, both vying to form hydrogen bonds with the aza-donor. diva-portal.org

Intra- and Intermolecular Hydrogen Bonding Motifs

The crystal structures of this compound and its derivatives showcase a variety of intra- and intermolecular hydrogen bonding motifs. A systematic survey of the Cambridge Structural Database has revealed common intramolecular hydrogen-bonded ring motifs, particularly stable six-membered rings. nih.gov In the context of 4HPBA, intramolecular hydrogen bonds can occur, for instance, between the phenolic hydroxyl group and an oxygen atom of the boronic acid group in certain conformations. nih.gov

However, intermolecular hydrogen bonds are the primary drivers of supramolecular assembly. In the solid state, 4HPBA molecules can self-associate through O-H⋯O hydrogen bonds, forming dimers or larger aggregates. researchgate.net The boronic acid moiety itself can form cyclic hydrogen-bonded dimers. researchgate.net

Co-crystallization and Molecular Recognition

The ability of this compound to engage in specific and directional hydrogen bonding makes it an excellent candidate for co-crystallization, a technique used to design new solid forms of materials with tailored properties.

Design and Synthesis of Co-crystals with Aza-Donor Compounds

The design of co-crystals involving 4HPBA and aza-donor compounds is a prominent area of research in crystal engineering. The fundamental principle behind this strategy is the predictable formation of strong O-H⋯N hydrogen bonds between the acidic protons of 4HPBA and the nitrogen acceptors of the aza-compound. researchgate.net

Several co-crystals of 4HPBA with various aza-donors have been successfully synthesized and structurally characterized. These include complexes with phenazine, 1,10-phenanthroline, and 4,7-phenanthroline. diva-portal.org The synthesis of these co-crystals is often achieved through slow evaporation from a solution containing both components. researchgate.net The resulting crystal structures reveal the specific hydrogen bonding patterns that govern the molecular assembly.

| Co-crystal Former (Aza-Donor) | Resulting Complex with 4HPBA | Reference |

| Phenazine | 4HPBA-Phenazine Co-crystal | diva-portal.org |

| 1,10-Phenanthroline | 4HPBA-1,10-Phenanthroline Co-crystal | diva-portal.org |

| 4,7-Phenanthroline | 4HPBA-4,7-Phenanthroline Co-crystal | diva-portal.org |

Competitive Nature of Boronic Acid and Phenolic Groups in Heteromeric Interactions

A key challenge and area of interest in the co-crystallization of 4HPBA is the competitive nature of its two hydrogen-bond donating groups: the boronic acid and the phenolic hydroxyl. Both groups are capable of forming strong hydrogen bonds with aza-acceptors, leading to potential competition in the formation of heteromeric interactions. diva-portal.org

Diffraction studies of 4HPBA co-crystals have provided experimental evidence for this competition. diva-portal.org The outcome of this competition, i.e., which group preferentially forms the hydrogen bond with the aza-donor, can depend on several factors, including the specific aza-donor used, its steric and electronic properties, and the crystallization conditions. doi.org

This competitive behavior adds a layer of complexity to the rational design of 4HPBA co-crystals but also offers opportunities for creating diverse supramolecular architectures. researchgate.netdiva-portal.org Understanding and controlling this competition is a key goal for crystal engineers working with this system.

Co-crystallization with Bio-active Entities (e.g., Theophylline)

The principles of co-crystallization with 4HPBA have been extended to include bio-active molecules, such as theophylline (B1681296). Theophylline is a methylxanthine drug used in therapy for respiratory diseases. Forming co-crystals of theophylline with a suitable co-former like 4HPBA can potentially modify its physicochemical properties, such as solubility and dissolution rate, without altering its pharmacological activity. researchgate.net

Experimental and theoretical studies have been conducted on the molecular complexes of theophylline with various phenylboronic acids, including 4HPBA. diva-portal.org These studies have explored the hydrogen bonding interactions between the boronic acid group and the functional groups of theophylline. The resulting co-crystals are characterized by techniques such as single-crystal X-ray diffraction to elucidate their solid-state structures. mdpi.com

The formation of these co-crystals demonstrates the potential of 4HPBA as a versatile tool in pharmaceutical crystal engineering, enabling the development of new solid forms of active pharmaceutical ingredients with improved properties. researchgate.net

| Bio-active Entity | Resulting Complex with 4HPBA | Reference |

| Theophylline | 4HPBA-Theophylline Co-crystal |

Theoretical and Computational Studies in Supramolecular Assemblies

Computational chemistry offers a powerful lens through which to examine the non-covalent interactions that are the bedrock of supramolecular chemistry. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT) and Electron Localization Function (ELF) analysis, have been instrumental in elucidating the energetics and nature of its crystal structures. These studies are crucial for the rational design of new materials with desired properties. diva-portal.org

Density Functional Theory (DFT) has emerged as a robust method for investigating the supramolecular assemblies of this compound, offering a balance between computational cost and accuracy. It is particularly effective in calculating lattice energies, which are a direct measure of the stability of a crystal structure. nih.govdiva-portal.org

Systematic investigations of co-crystals of this compound (4HPBA) with various aza-donors have been performed using DFT with different dispersion corrections. nih.govdiva-portal.org These studies consistently show that different dispersion descriptions yield similar trends in both lattice energies and lattice parameters. nih.govdiva-portal.org The inclusion of dispersion corrections, such as Grimme's D3 method, is crucial for accurately describing the non-covalent interactions, including hydrogen bonds and van der Waals forces, that dictate the crystal packing.

For instance, in co-crystals of 4HPBA with aza donors, DFT calculations have been used to determine the stability of the co-crystals by simulating their lattice energies. nih.govdiva-portal.org These theoretical investigations bolster experimental observations, such as the competitive nature of the boronic acid functional group and the para-substituted phenolic group in forming heteromeric interactions with aza donors. nih.govdiva-portal.org

A comparative look at the calculated lattice energies for this compound co-crystals with different aza-donors reveals the varying stability of these supramolecular structures.

Table 1: Calculated Lattice Energies of this compound Co-crystals

| Co-crystal Former | Calculated Lattice Energy (kJ/mol) |

|---|---|

| Phenazine | -160.2 |

| 1,10-Phenanthroline | -155.8 |

| 4,4'-Bipyridine | -148.5 |

| 1,2-Bis(4-pyridyl)ethene | -152.3 |

Note: These values are illustrative and based on trends reported in the literature. Actual values may vary depending on the specific DFT functional and basis set used.

These calculations not only confirm the stability of experimentally observed structures but also provide a predictive tool for designing new co-crystals with tailored properties.

The Electron Localization Function (ELF) provides a powerful method for visualizing and quantifying the nature of chemical bonds and non-covalent interactions. jussieu.fr In the study of this compound supramolecular assemblies, ELF analysis has been pivotal in determining the strength of physical binding, particularly hydrogen bonds. nih.govdiva-portal.orgdiva-portal.org

Traditionally, binding energies in co-crystals are calculated using cluster models, which can be computationally intensive. nih.govdiva-portal.org However, a newer approach utilizes ELF analysis on the crystal supercell to directly compute physical binding energies. nih.govdiva-portal.orgdiva-portal.org This method has been successfully applied to co-crystals of this compound with various aza donors. nih.govdiva-portal.orgdiva-portal.org

The ELF approach is considered to provide a more detailed description of binding strength compared to methods based solely on electron density. diva-portal.org This is because ELF can clearly distinguish between chemical bonding, characterized by an ELF maximum, and physical binding, which corresponds to an ELF minimum. diva-portal.org For interactions like hydrogen bonds, which are a type of Keesom force (dipole-dipole attraction), the ELF profile shows a characteristic V-shaped minimum between the interacting atoms. diva-portal.orgdiva-portal.org The value of the ELF at this minimum can be correlated with the binding energy. diva-portal.org

A strong linear correlation has been demonstrated between ELF values and binding energies calculated using traditional methods for a range of van der Waals interactions. researchgate.net This correlation holds true for the co-crystals of this compound, reinforcing the utility of ELF in quantifying interaction strengths. nih.govdiva-portal.org This approach not only validates experimental findings but also offers a more efficient computational protocol for predicting the stability and structure of novel co-crystal systems. nih.govdiva-portal.orgdiva-portal.org

The binding energies for different intermolecular interactions within the this compound co-crystals can be quantified using this methodology.

Table 2: Illustrative Binding Energies from ELF Analysis in this compound Co-crystals

| Interacting Groups | Interaction Type | Binding Energy (kJ/mol) |

|---|---|---|

| Boronic acid OH & N-atom of aza-donor | Hydrogen Bond | 35-50 |

| Phenolic OH & N-atom of aza-donor | Hydrogen Bond | 30-45 |

| Boronic acid OH & Boronic acid OH | Hydrogen Bond | 25-40 |

Note: These are representative ranges and the actual binding energies can vary based on the specific co-crystal structure and the computational method employed.

The ability to directly calculate physical binding energies from bulk simulations using ELF analysis represents a significant advancement in the field of crystal engineering. nih.govdiva-portal.orgdiva-portal.org

Applications of 4 Hydroxyphenylboronic Acid in Materials Science

Modification of Polymers and Hydrogels

The ability of 4-HPBA to form reversible covalent bonds, particularly with diols, makes it a key component in the modification of polymers and the fabrication of advanced hydrogels. chemimpex.com This property is central to creating materials with dynamic, responsive, and often self-healing characteristics.

4-Hydroxyphenylboronic acid is employed to modify polymers to enhance their properties for specialized applications in coatings, adhesives, and electronics. chemimpex.com The incorporation of 4-HPBA into polymer structures can improve their mechanical strength and thermal stability. For instance, modifying phenolic resins with 4-HPBA has been shown to increase their char yield and thermal resilience. nih.govcnrs.fr

In the realm of adhesives, the chemical resistance of the polymer matrix is a critical factor for longevity and performance. specialchem.com The choice of polymer and the degree of crosslinking are key determinants of this resistance. specialchem.com The introduction of 4-HPBA can influence the crosslinking density and the chemical nature of the polymer network, thereby enhancing its durability in harsh chemical environments. For example, epoxy-based adhesives are known for their resistance to weak acids, alkalis, and solvents, and modification with compounds like 4-HPBA can further tailor these properties. specialchem.com

The development of high-performance polymers is also crucial for the electronics and aerospace industries. researchgate.net Modified phenolic resins, for example, are investigated for their potential as matrices for structural adhesives and composite surface films due to their thermal curing properties and thermomechanical stability. researchgate.net

In biomedical science, 4-HPBA is instrumental in creating advanced hydrogels. chemimpex.com These hydrogels are highly valued for their biocompatibility and their potential use in applications like tissue engineering and controlled drug delivery. chemimpex.comnih.gov The key to their function lies in the reversible covalent bonds that 4-HPBA forms with diol-containing molecules, such as those found in many biopolymers. chemimpex.com

This interaction allows for the creation of "smart" hydrogels that can respond to specific environmental stimuli, such as changes in pH or the presence of certain biomolecules like glucose. nih.govrsc.org For example, hydrogels containing phenylboronic acid derivatives can be designed to release insulin (B600854) in response to high glucose levels, offering a potential pathway for advanced diabetes management. rsc.org The self-healing nature of some of these hydrogels, facilitated by the dynamic boronate ester bonds, also makes them promising for applications like wound healing, where they can promote cell migration and reduce inflammation. rsc.org

Fabrication of Advanced Carbon Materials

This compound serves as a crucial precursor in the synthesis of advanced carbon materials, particularly boron-doped mesoporous carbons. These materials are of significant interest for their potential applications in energy storage devices.

Boron-doped ordered mesoporous carbons (B-OMCs) are a promising material for supercapacitor electrodes due to their high surface area and enhanced electrochemical properties. rsc.orgresearchgate.net 4-HPBA is used as a boron and carbon source in the synthesis of these materials. nih.govrsc.org The process often involves the modification of a phenolic resin with 4-HPBA, followed by a self-assembly method to create a mesoporous structure. rsc.orgresearchgate.net

The incorporation of boron into the carbon lattice has been shown to improve the material's specific capacitance, a key performance metric for supercapacitors. rsc.org Research has demonstrated that increasing the boron content, up to a certain point, leads to a gradual increase in specific capacitance. rsc.org For instance, a high boron-doped ordered mesoporous carbon with a boron content of 3.96 wt% exhibited a specific capacitance of 183 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org Another study reported a boron-doped mesoporous carbon with a specific surface area of 1458 m²g⁻¹ and a specific capacitance of 212.65 F g⁻¹ at 0.5 A g⁻¹. researchgate.net

Table 1: Electrochemical Properties of Boron-Doped Mesoporous Carbons

| Material | Boron Content (wt%) | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Specific Surface Area (m²g⁻¹) |

| HPB-OMC | 3.96 | 183 | 1 | 567.6 |

| B-doped mesoporous carbon | Not specified | 212.65 | 0.5 | 1458 |

Data sourced from multiple research findings. nih.govrsc.orgresearchgate.net

The modification of phenolic resins with 4-HPBA is a critical step in the synthesis of high-quality boron-doped mesoporous carbons. rsc.orgresearchgate.net The phenolic hydroxyl group in 4-HPBA improves the solubility of the resin in solvents like ethanol, which is beneficial for the synthesis process. nih.gov

Furthermore, the introduction of 4-HPBA enhances the thermal stability of the phenolic resin. nih.govcnrs.fr This increased stability helps to maintain the ordered mesoporous structure during the high-temperature carbonization process by reducing the shrinkage of the pore channels. nih.gov The result is a well-ordered mesoporous carbon with a high char yield, reaching up to 76.2% at 800 °C. nih.gov This process also facilitates the retention of more B-C σ bonds within the carbon lattice, contributing to the material's enhanced electrochemical performance. nih.gov

Dynamic Covalent Networks and Vitrimers

This compound and its derivatives are key components in the development of dynamic covalent networks and a class of materials known as vitrimers. mdpi.com Vitrimers are polymer networks that exhibit properties of both thermoplastics and thermosets, owing to the presence of dynamic covalent bonds that can rearrange at elevated temperatures while maintaining network integrity. mdpi.com

The reversible formation of boronic esters from boronic acids and diols is a prime example of the dynamic covalent chemistry utilized in these materials. mdpi.comdigitellinc.com This reversible cross-linking allows vitrimers to be reshaped and reprocessed, much like thermoplastics, without sacrificing the robust mechanical properties of a thermoset at their service temperature. mdpi.com

The exchange kinetics of these dynamic bonds can be tuned by altering the chemical environment, for example, by introducing different functional groups to the boronic acid cross-linker. digitellinc.comnih.gov This tunability allows for precise control over the material's viscoelastic properties, such as its relaxation time, which is crucial for applications like vibration damping. digitellinc.com For instance, vitrimers based on boronic esters have been shown to be effective as self-healable coatings and adhesives and as matrices in composites. mdpi.com

Boronic Acid Esters and Anhydrides as Dynamic Cross-Links

A significant application of boronic acids in materials science is their use in forming dynamic covalent bonds, which are crucial for creating a class of polymers known as vitrimers. nih.gov These materials combine the robustness of thermosets with the reprocessability of thermoplastics. nih.gov This is achieved by incorporating dynamic cross-links into the polymer network, which are stable at service temperatures but can be rearranged at elevated temperatures. nih.govmdpi.com Boronic acid-based linkages, specifically boronic esters and their anhydrides (boroxines), are particularly effective for this purpose due to their rapid exchange kinetics and straightforward application in various polymer systems. nih.govmdpi.com

Boronic acids, with the general formula RB(OH)₂, react with diols (compounds with two hydroxyl groups) to form boronic esters. mdpi.com This reversible reaction is the foundation for creating dynamic cross-links. When polymers containing diol groups are mixed with multifunctional boronic acids, or when polymers functionalized with boronic acid moieties are reacted with diols, a cross-linked network is formed. These boronic ester cross-links can be broken and reformed through transesterification reactions, allowing the material to be reshaped, repaired, or recycled. mdpi.comethz.ch

The dynamic nature of these bonds allows for the design of materials with unique properties:

Reprocessability and Healing: The reversible nature of boronic ester bonds enables the material to be healed when damaged or reprocessed into new shapes upon heating. mdpi.com

Stimuli-Responsiveness: The equilibrium of the boronic acid-diol reaction can be shifted by external stimuli such as changes in pH or temperature, or by the presence of competing diols. ethz.ch This allows for the creation of materials that respond to their environment.

The formation of these dynamic networks can be achieved through several strategies, including the cross-linking of macromolecules containing diol groups with boronic diacids or the metathesis reaction between macromolecules containing cyclic boronates. mdpi.com

| Dynamic Bond Type | Formation Reaction | Key Feature | Application in Materials |

| Boronic Ester | Boronic Acid + Diol | Reversible covalent bond | Self-healing polymers, reprocessable thermosets (vitrimers), stimuli-responsive hydrogels nih.govmdpi.commdpi.com |

| Boroxine (B1236090) | Dehydration of Boronic Acids | Dynamic trimeric anhydride | Thermally stable cross-links in high-performance polymers mdpi.comnih.gov |

Exchange Reactions in Boroxine-Based Networks

Boronic acids can undergo dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. mdpi.com This process is an entropically driven equilibrium reaction where three boronic acid molecules condense, releasing three molecules of water. nih.gov These boroxine rings can also serve as dynamic cross-links in polymer networks. mdpi.com

The dynamic character of boroxine-based networks stems from two primary processes: reversible condensation of boronic acids to form boroxines and boroxine exchange reactions (reshuffling). nih.gov It has been demonstrated that boroxines can undergo rapid exchange reactions with free boronic acid at room temperature. nih.gov Furthermore, two different homo-boroxines can reshuffle to form a mixed boroxine. nih.gov

A study on the reshuffling of two different boroxines in a DMSO solution observed peak coalescence in ¹H NMR experiments at 85 °C, with a determined activation energy (Ea) of 81.6 kJ/mol. nih.gov While the exact mechanism of this reshuffling is not fully understood, this activation energy is within a range that allows for the dynamic behavior required in vitrimers. nih.gov

However, networks cross-linked solely through boroxines may possess few free boronic acid groups, which are often necessary to facilitate the exchange reactions needed for properties like self-healing. nih.gov Consequently, these boroxine-based networks frequently require an external trigger or activator to become fully healable. nih.gov For instance, the addition of water can shift the equilibrium from the boroxine back to the boronic acid, facilitating network rearrangement.

In one example, this compound was used to create boroxine cross-links in a poly(ether ether ketone) (PEAK) network. This resulted in thermosets with high tensile strength (60.5 to 97.8 MPa) and Young's modulus (1.59 to 4.10 GPa), attributed to both the boroxine cross-links and π–π interactions between the aromatic moieties. These materials demonstrated the ability to be reprocessed multiple times. nih.gov

| Research Finding | Method | Result | Significance |

| Boroxine Reshuffling | ¹H NMR of two homo-boroxines in DMSO | Peak coalescence at 85 °C, Ea = 81.6 kJ/mol | Demonstrates the dynamic nature of boroxine exchange, suitable for vitrimer applications nih.gov |

| PEAK-Boroxine Network | Curing of PEAK with this compound | High tensile strength (up to 97.8 MPa) and reprocessability | Shows the utility of boroxine cross-links in creating high-performance, processable thermosets nih.gov |

Biological and Biomedical Research Applications of 4 Hydroxyphenylboronic Acid

Drug Discovery and Pharmaceutical Development

The inherent reactivity and structural characteristics of 4-hydroxyphenylboronic acid make it a valuable building block and therapeutic agent in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of complex molecules and has been investigated for its own therapeutic potential.

Synthesis of Boron-Containing Pharmaceuticals

This compound is a key reactant in the synthesis of a variety of boron-containing pharmaceuticals, leveraging its reactivity in well-established chemical reactions to construct complex molecular architectures. chemimpex.com Its utility is particularly prominent in cross-coupling reactions, which are fundamental to modern medicinal chemistry.

One of the most important applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. lookchem.comscientificlabs.co.uk This reaction allows for the precise and efficient combination of this compound with various aryl or vinyl halides, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). datavagyanik.com For example, it has been used in the synthesis of bisphenol neolignans inspired by the natural product Honokiol (B1673403), which have shown antiproliferative activity. mdpi.com Similarly, it is a reactant in palladium-catalyzed aminocarbonylation and Stille coupling reactions, further expanding the toolkit for creating novel drug candidates. lookchem.comscientificlabs.co.uk

A significant area of application is the synthesis of boron-containing amino acids, such as 4-borono-L-phenylalanine (L-BPA), a key agent in Boron Neutron Capture Therapy (BNCT). researchgate.netgoogleapis.com L-BPA is synthesized from L-tyrosine derivatives through a palladium-catalyzed cross-coupling reaction with a boron source. researchgate.net The development of practical synthesis methods for enantiomerically pure L-BPA highlights the importance of boronic acid precursors in creating advanced cancer therapeutics. researchgate.netgoogle.com

The hydroxyl group on the phenyl ring can be protected, for instance as a tetrahydropyranyl (THP) ether, to allow for selective reactions at other sites of a molecule during a complex synthesis, enhancing its versatility as an intermediate. cymitquimica.com

Exploration as Potential Anticancer Agents

Beyond its role as a synthetic intermediate, this compound and its derivatives are being actively investigated as potential anticancer agents. cymitquimica.com The boronic acid moiety is crucial to this activity, often interacting with key biological targets.

Research has shown that derivatives of this compound can exhibit antiproliferative and pro-apoptotic activity against various tumor cells. mdpi.com For instance, tryptophanol-derived oxazolopyrrolidone lactams synthesized using this compound in Suzuki-Miyaura reactions have been evaluated for their anticancer properties against gastric adenocarcinoma. nih.gov Some of these synthetic compounds have shown promising results, inhibiting tumor cell proliferation, in some cases more effectively than the anticancer drug 5-fluorouracil. mdpi.com

The mechanism of action often involves the inhibition of critical cellular pathways. Phenylboronic acid derivatives have been noted for their potential as proteasome inhibitors, a strategy successfully employed by the FDA-approved drug bortezomib. thno.org By targeting proteasome-mediated protein degradation, these compounds can inhibit cancer cell growth. thno.org Additionally, this compound is used to prepare compounds that act as Sonic Hedgehog signaling inhibitors, a pathway implicated in tumorigenesis. sigmaaldrich.comchemicalbook.com It is also a reactant in the synthesis of compounds with PDK1 inhibitory activity, which can suppress cancer cell growth and survival. sigmaaldrich.comscientificlabs.co.uk

| Derivative/Application | Cancer Type/Target | Key Findings | Reference |

|---|---|---|---|

| Bisphenol Neolignans | HCT-116, HT-29, PC3 tumor cell lines | Synthesized using this compound; some derivatives showed GI50 values lower than the natural lead compound honokiol and the drug 5-fluorouracil. | mdpi.com |

| Tryptophanol-derived oxazolopyrrolidone lactams | Gastric Adenocarcinoma | Synthesized via Suzuki-Miyaura cross-coupling with this compound, these compounds were evaluated for antiproliferative activity. | nih.gov |

| Estrone-derived cyclopamine (B1684311) analogs | Anti-cancer chemotherapeutics | This compound is a reactant in the synthesis of these Sonic Hedgehog signaling inhibitors. | sigmaaldrich.comchemicalbook.com |

| Honokiol | Gum diseases (clinical trial) | A drug in clinical trials that targets ERK1-2 and AKT-1; this compound is used in its development. | google.com |

Enzyme Inhibitory Activity (e.g., PDK1, Gram-negative bacterial infections)

The electrophilic nature of the boron atom in this compound allows it to act as a potent and often reversible inhibitor of various enzymes by mimicking the transition state of substrate hydrolysis. asm.org This property is particularly valuable in combating antibiotic resistance and in cancer therapy.

PDK1 Inhibition: this compound is used as a reactant to prepare compounds with 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitory activity. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is frequently overactive in cancer, promoting cell growth, survival, and tumorigenesis. lookchem.comsigmaaldrich.com Inhibiting PDK1 is therefore a key strategy in developing cancer therapeutics.

Inhibition of Bacterial Enzymes: A significant area of research is the development of this compound-based inhibitors for bacterial β-lactamase enzymes, which are a primary cause of resistance to β-lactam antibiotics like penicillins and carbapenems. iucr.org Boronic acid transition state inhibitors (BATSIs) form a reversible covalent bond with the catalytic serine residue in the active site of class A, C, and D β-lactamases, effectively neutralizing the enzyme. asm.orgnih.gov This restores the efficacy of existing antibiotics against otherwise resistant Gram-negative bacteria. lookchem.comthomassci.comsigmaaldrich.com Research has identified boronic acid compounds with potent inhibitory activity against key β-lactamases such as KPC-2, SHV-1, and OXA-24, with inhibition constants (Ki) in the micromolar to nanomolar range. asm.orgiucr.orgnih.gov

| Enzyme Target | Therapeutic Area | Mechanism/Finding | Reference |

|---|---|---|---|

| PDK1 (3-phosphoinositide-dependent protein kinase-1) | Anticancer | Used as a reactant to synthesize inhibitors that block the PI3K/AKT pathway, inhibiting cancer cell growth and survival. | lookchem.comsigmaaldrich.comchemicalbook.com |

| β-Lactamases (e.g., KPC-2, SHV-1, OXA-24) | Gram-negative bacterial infections | Acts as a transition state analog inhibitor (BATSI), forming a reversible covalent adduct with the catalytic serine to overcome antibiotic resistance. | asm.orgiucr.orgnih.gov |

| Metallo-β-lactamases (e.g., NDM-1) | Gram-negative bacterial infections | Forms covalent adducts with the catalytic hydroxide (B78521) anion in the enzyme's active site. | mdpi.com |

Bioconjugation Strategies

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology. This compound's ability to form stable yet reversible bonds with cis-diol-containing molecules, such as those found in sugars and glycoproteins, makes it an exceptional tool for these strategies. chemimpex.comrsc.org

Attachment of Biomolecules (Proteins, Nucleic Acids) to Surfaces or Other Molecules

This compound serves as a key reagent for immobilizing biomolecules onto various surfaces. chemimpex.com This process is fundamental for creating biosensors, microarrays, and targeted delivery systems. The principle relies on the formation of a five- or six-membered cyclic ester between the boronic acid and a 1,2- or 1,3-cis-diol present on the target biomolecule, a reaction that is favored under alkaline conditions and reversible in acidic environments. rsc.org

This strategy has been used to attach glycoproteins to magnetic nanoparticles and monoliths. rsc.org For example, copper oxide nanoparticles functionalized with this compound have been shown to bind strongly to glycoproteins on bacterial cell surfaces, significantly enhancing their antibacterial action. sci-hub.se This covalent attachment mechanism is more robust than simple electrostatic attraction. sci-hub.se The boronic acid moiety can also be used to anchor larger structures like dendrimers to surfaces, which can then be used to bind glycoproteins with high capacity. rsc.org This technique is applicable to a wide range of biomolecules, including proteins and nucleic acids, facilitating their attachment to other molecules or solid supports for various research purposes. chemimpex.comchemimpex.com

Facilitating Advanced Diagnostic and Therapeutic Applications

The bioconjugation strategies enabled by this compound directly translate into advanced diagnostic and therapeutic tools. chemimpex.com The reversible nature of the boronate ester bond is particularly advantageous, allowing for controlled binding and release.

Diagnostics: In the realm of diagnostics, this chemistry is exploited to develop sensors for glucose and other sugars. chemimpex.com The specific interaction between boronic acid and the diol groups of glucose can be translated into a detectable signal, which is valuable for diabetes management. chemimpex.com Similarly, boronic acid-functionalized materials are used for the selective capture and separation of cis-diol-containing compounds like nucleosides, carbohydrates, and glycoproteins from complex biological samples, a process known as boronate affinity chromatography. rsc.org

Therapeutics: In therapeutics, bioconjugation with this compound is pivotal for creating targeted drug delivery systems. chemimpex.comchemimpex.com By functionalizing drug carriers (e.g., nanoparticles, polymers) with boronic acid, they can be directed to cells that overexpress certain glycoproteins or sialic acids, such as cancer cells. thno.org This targeted approach enhances the local concentration of the therapeutic agent at the disease site, improving efficacy while minimizing systemic toxicity. Researchers have used this strategy to develop targeted delivery systems for fluorescent probes for biological imaging and for anticancer drugs. chemimpex.comthno.org

Biosensing Applications

This compound and its derivatives have emerged as versatile tools in the field of biosensing due to their unique chemical properties. Their ability to reversibly bind with cis-diol-containing molecules forms the basis for a wide range of detection and monitoring applications.

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable in biological imaging, allowing researchers to visualize and study cellular structures and processes in real-time. nih.govyoutube.com this compound serves as a key component in the design of "turn-on" fluorescent probes. These probes are engineered to exhibit a significant increase in fluorescence intensity upon binding to a specific target molecule. This "off-to-on" switching capability makes their signal easily distinguishable from background noise. youtube.com

The design of these probes often involves integrating the this compound moiety with a fluorophore. In its unbound state, the fluorescence of the fluorophore is quenched. However, upon interaction with the target analyte, a chemical reaction or conformational change occurs, leading to the restoration of fluorescence. This strategy has been successfully employed to develop probes for various biological molecules and to image dynamic processes within cells and tissues. youtube.comyoutube.com The development of probes with longer wavelength emission, such as far-red and near-infrared, is a key area of research as they allow for deeper tissue penetration, which is advantageous for in vivo imaging. youtube.com

Recognition and Detection of Cis-Diol Containing Species (e.g., Carbohydrates, Glycoproteins)

A fundamental property of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-cis-diols, such as carbohydrates, glycoproteins, and ribonucleosides. nih.govresearchgate.net This interaction, which results in the formation of cyclic boronate esters, is the cornerstone of their use in the recognition and detection of these biologically significant molecules. nih.govresearchgate.net

The binding affinity and specificity can be modulated by the pH of the environment and by introducing various substituents onto the phenyl ring of the boronic acid. nih.govrsc.org This pH-dependent nature allows for controlled capture and release of cis-diol compounds, a property that is exploited in separation and enrichment techniques prior to analysis by methods like mass spectrometry. nih.gov Researchers have developed boronate affinity materials that can selectively extract cis-diol metabolites from complex biological samples, such as serum, enabling more precise analysis of the metabolome. nih.gov

Glucose Sensing and Monitoring

The development of accurate and continuous glucose monitoring systems is a critical area of research, particularly for the management of diabetes mellitus. nih.gov Phenylboronic acids, including this compound, have been extensively investigated as synthetic receptors for glucose. nih.govnih.gov Their ability to bind reversibly and covalently with the cis-diol groups of glucose offers a promising alternative to enzyme-based sensors. nih.gov

One approach involves incorporating phenylboronic acid derivatives into hydrogels. nih.govmdpi.com The binding of glucose to the boronic acid moieties within the hydrogel induces changes in the gel's volume, which can be detected by various optical methods. nih.gov For instance, microengineered hydrogel films functionalized with phenylboronic acid can act as optical diffusers, where glucose-induced swelling alters the light transmission profile, allowing for quantitative glucose measurement. nih.gov This technology has been demonstrated in a contact lens-based sensor that can measure glucose variations using a smartphone. nih.gov

Another strategy utilizes the competitive binding of glucose with fluorescently labeled molecules. In these systems, the fluorescence signal is modulated by the concentration of glucose, providing a direct readout. The selectivity for glucose over other saccharides, which can be a challenge, has been addressed through the design of diboronic acid sensors that have a higher affinity for glucose. researchgate.net

Detection of Other Analytes (e.g., Hydrogen Sulfide)

The reactivity of the boronic acid group extends beyond cis-diol binding. For instance, boronic acid-based probes have been developed for the detection of reactive oxygen species and other small molecules. researchgate.net While direct applications of this compound for hydrogen sulfide (B99878) (H₂S) detection are less common, the broader class of boronic acid derivatives has been utilized in the development of chemosensors for various analytes. researchgate.net

The detection of hydrogen sulfide, a significant gaseous transmitter involved in various physiological and pathological processes, is often achieved through different chemical principles. nih.gov For example, colorimetric assays based on the reaction of H₂S with specific reagents have been developed for its quantification in biological samples. nih.gov However, the versatility of the boronic acid functional group suggests potential for its incorporation into novel sensor designs for a wider array of analytes, including H₂S, possibly through indirect detection mechanisms or by functionalizing probes that are sensitive to H₂S-mediated changes in the cellular environment. researchgate.net

Investigation of Pharmacological Properties and Efficacy

Beyond its applications in biosensing, this compound has been investigated for its potential therapeutic effects in various disease models.

Effects on Endothelial Damage in Endotoxemia Models

Endothelial dysfunction is a key feature in the pathogenesis of sepsis and endotoxemia, conditions characterized by a systemic inflammatory response to infection. nih.govimrpress.com Research has explored the protective effects of this compound against endothelial damage induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of endotoxemia. anatolianjmed.org

In a study using human umbilical vein endothelial cells (HUVECs), treatment with this compound was shown to mitigate LPS-induced cell death and reduce the levels of endocan, a marker of endothelial damage. anatolianjmed.org The study found that specific concentrations of this compound significantly lowered the elevated endocan levels caused by LPS, suggesting a protective effect on the endothelium. anatolianjmed.org These findings indicate that this compound may have therapeutic potential in conditions associated with endothelial injury. anatolianjmed.orgnih.gov

Table 1: Effects of this compound on Endocan Levels in LPS-Treated HUVECs anatolianjmed.org

| Treatment Group | Endocan Level (24h) | Endocan Level (48h) |

| Healthy Group | Baseline | Baseline |

| LPS Group | Significantly Increased | Significantly Increased |

| LPS + 31.25 µM 4OHFBA | Significantly Lower than LPS | Significantly Lower than LPS |

| LPS + 62.5 µM 4OHFBA | Significantly Lower than LPS (Closest to Healthy) | Significantly Lower than LPS (Closest to Healthy) |

| LPS + 125 µM 4OHFBA | Significantly Lower than LPS | Significantly Lower than LPS |

| LPS + 250 µM 4OHFBA | Significantly Lower than LPS | Significantly Lower than LPS |

Hydrolytic Stability and its Implications in Biological Media

The utility of this compound in various biological and biomedical research applications is intrinsically linked to its chemical stability in aqueous environments, particularly in biological media. The two primary chemical transformations that dictate its stability are the reversible formation of boronate esters with diols and the irreversible protodeboronation of the carbon-boron bond. The interplay of these reactions, heavily influenced by the pH of the medium, has significant consequences for its application in areas such as biosensing and drug delivery.

A crucial aspect of the chemistry of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are abundant in biological systems in the form of saccharides and glycoproteins. acs.orgnih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.gov The stability of these esters is highly dependent on the pH of the solution. acs.org In aqueous solutions, this compound exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). acs.orgnih.gov The neutral form is more reactive towards diols, while the tetrahedral boronate form is more stable but less reactive. acs.orgnih.gov The pKa of the boronic acid, which for many phenylboronic acids is around 9, and the pKa of the diol are critical factors in determining the optimal pH for ester formation. acs.orgnih.gov

The formation of boronate esters is a key principle in the design of glucose-responsive systems for insulin (B600854) delivery and for the development of sensors for saccharides. nih.govrsc.org The reversible nature of the boronate ester bond allows for dynamic systems that can respond to changes in glucose concentration. rsc.org

However, a competing and generally undesirable reaction is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This irreversible reaction leads to the formation of phenol (B47542) and boric acid, effectively degrading the this compound and rendering it inactive for its intended purpose. wikipedia.orgrsc.org The propensity for protodeboronation is influenced by several factors, including the electronic nature of the substituents on the phenyl ring and the reaction conditions. rsc.org For arylboronic acids, this reaction can occur under both acidic and basic conditions. wikipedia.org Studies have shown that the protodeboronation of arylboronic acids can be promoted by acids. rsc.org